molecular formula C14H11NO3 B1440930 3-(3-Aminocarbonylphenyl)benzoic acid CAS No. 1261997-49-2

3-(3-Aminocarbonylphenyl)benzoic acid

Cat. No. B1440930
M. Wt: 241.24 g/mol
InChI Key: PIFZQEAEPZKVIE-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 . It is categorized under miscellaneous compounds .


Molecular Structure Analysis

The molecular structure of 3-(3-Aminocarbonylphenyl)benzoic acid contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 primary amide (aromatic) .

Scientific Research Applications

  • Biosynthesis Pathways in Plants and Bacteria :

    • 3-(3-Aminocarbonylphenyl)benzoic acid is involved in the biosynthesis of benzoic acid in plants and bacteria, serving as a building block for numerous natural products. This pathway is crucial for the formation of important compounds like zaragozic acids, paclitaxel (taxol), salicylic acid, and cocaine (Hertweck et al., 2001).
  • Microbial Biosynthesis :

    • In microbial biosynthesis, this compound has been used as a building block for the production of various biologically active compounds. For instance, an engineered E. coli-E. coli co-culture system successfully produced 3-amino-benzoic acid from glucose, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
  • Synthesis of Natural Products :

    • 3-(3-Aminocarbonylphenyl)benzoic acid is a precursor in the synthesis of natural products like naphthalenic and benzenic ansamycins, mitomycins, and saliniketals. This area of research emphasizes the chemical and biochemical perspectives in the biosynthesis of AHBA-derived natural products (Kang et al., 2012).
  • Organometallic Chemistry :

    • In the field of organometallic chemistry, complexes involving 3-(3-Aminocarbonylphenyl)benzoic acid have been synthesized and characterized. These complexes, such as triorganotin(IV) benzoates and aminobenzoates, provide insights into the coordination chemistry of tin with carboxylate ligands (Sandhu et al., 1987).
  • Food Science and Nutrition :

    • Research in food science has identified benzoic acid and its derivatives, including 3-(3-Aminocarbonylphenyl)benzoic acid, as naturally occurring compounds in foods and as additives. They serve roles as antibacterial and antifungal preservatives and flavoring agents (Del Olmo et al., 2017).
  • Molecular Markers and Probes :

    • The compound has been used in the development of molecular markers for peptides and novel fluorescence probes. These applications are significant in biochemical and medical research for detecting and analyzing specific molecules and reactive species (Sameiro et al., 2003); (Setsukinai et al., 2003).
  • Electrochemical Studies :

    • Electrochemical studies have been conducted on the azo bond cleavage of benzoic acid derivatives, including 2-hydroxy-5-sulfophenyl-azo-benzoic acids. Understanding these reactions is crucial for applications in environmental science and industrial processes (Mandić et al., 2004).

Safety And Hazards

While specific safety and hazard information for 3-(3-Aminocarbonylphenyl)benzoic acid is not available, it’s important to handle all chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

3-(3-carbamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZQEAEPZKVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683289
Record name 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminocarbonylphenyl)benzoic acid

CAS RN

1261997-49-2
Record name 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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